molecular formula C37H45Cl3N12O6 B11929667 STING agonist-3 (trihydrochloride)

STING agonist-3 (trihydrochloride)

Cat. No.: B11929667
M. Wt: 860.2 g/mol
InChI Key: JMORLKPRVQRPOR-SYVONOGFSA-N
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Description

STING agonist-3 (trihydrochloride) is a potent non-nucleotide-based ligand that activates the stimulator of interferon genes (STING) pathway. This compound is known for its ability to induce the activation of type-I interferons and pro-inflammatory cytokines both in vitro and in vivo . It has shown significant potential in cancer immunotherapy and as a vaccine adjuvant.

Preparation Methods

The preparation of STING agonist-3 (trihydrochloride) involves the synthesis of amidobenzimidazoles, which are then dimerized to form the final compound. The synthetic route includes the following steps :

    Synthesis of Amidobenzimidazoles: A series of small molecule amidobenzimidazoles are synthesized.

    Dimerization: Two molecules of the lead amidobenzimidazole compound are joined to create a single dimeric ligand, resulting in a significant increase in STING binding affinity.

    Final Optimization: The dimeric ligand is further optimized to form STING agonist-3 (trihydrochloride).

For industrial production, the compound is typically provided as a lyophilized product and can be resuspended in endotoxin-free water to obtain a stock solution .

Chemical Reactions Analysis

STING agonist-3 (trihydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions with various reagents.

Common reagents and conditions used in these reactions include solvents like DMSO, PEG300, and Tween-80 . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

STING agonist-3 (trihydrochloride) has a wide range of scientific research applications, including :

    Cancer Immunotherapy: Enhances the cytotoxicity of T cells towards cancer cells by activating the STING pathway and improving antigen presentation.

    Vaccine Adjuvant: Boosts immunogenicity against various infections, including SARS-related coronavirus, by enhancing innate immune responses.

    Antiviral Research: Shows potential in suppressing infections by inducing effective interferon responses.

    Innate Immunity Studies: Used to study the modulation of cellular immunity and the role of STING in various pathologic conditions.

Comparison with Similar Compounds

STING agonist-3 (trihydrochloride) is unique compared to other similar compounds due to its non-nucleotide-based structure and high binding affinity to STING. Similar compounds include :

    2’3’-cGAMP: A classical STING agonist that also activates the STING pathway but has a different structure.

    diABZI (compound 3): Another non-nucleotide-based STING agonist with similar properties but different optimization.

STING agonist-3 (trihydrochloride) stands out due to its enhanced binding affinity and potent activation of the STING pathway, making it a promising candidate for various therapeutic applications.

Properties

Molecular Formula

C37H45Cl3N12O6

Molecular Weight

860.2 g/mol

IUPAC Name

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-hydroxypropoxy)benzimidazole-5-carboxamide;trihydrochloride

InChI

InChI=1S/C37H42N12O6.3ClH/c1-5-48-28(16-21(3)44-48)34(53)42-36-40-25-18-23(32(38)51)10-11-27(25)46(36)12-7-8-13-47-31-26(19-24(33(39)52)20-30(31)55-15-9-14-50)41-37(47)43-35(54)29-17-22(4)45-49(29)6-2;;;/h7-8,10-11,16-20,50H,5-6,9,12-15H2,1-4H3,(H2,38,51)(H2,39,52)(H,40,42,53)(H,41,43,54);3*1H/b8-7+;;;

InChI Key

JMORLKPRVQRPOR-SYVONOGFSA-N

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N.Cl.Cl.Cl

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N.Cl.Cl.Cl

Origin of Product

United States

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